6-Chloro-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzothiazole
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Overview
Description
6-Chloro-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a chloro group and a piperidine ring attached to an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using piperidine and a suitable leaving group on the benzothiazole core.
Attachment of the Oxadiazole Moiety: The oxadiazole ring can be synthesized separately and then attached to the piperidine ring through a coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
6-Chloro-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-Chloro-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzothiazole: can be compared with other benzothiazole derivatives and oxadiazole-containing compounds.
Similar Compounds: 2-Amino-1,3,4-oxadiazole derivatives, benzothiazole derivatives with different substituents.
Uniqueness
Unique Structure: The combination of a benzothiazole core with an oxadiazole moiety and a piperidine ring is unique, providing distinct chemical and biological properties.
Enhanced Activity: The presence of the chloro group and the specific arrangement of functional groups can enhance the compound’s activity and selectivity towards its targets.
Properties
Molecular Formula |
C17H17ClN4OS |
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Molecular Weight |
360.9 g/mol |
IUPAC Name |
2-[1-(6-chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-5-cyclopropyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H17ClN4OS/c18-12-3-4-13-14(9-12)24-17(19-13)22-7-5-11(6-8-22)16-21-20-15(23-16)10-1-2-10/h3-4,9-11H,1-2,5-8H2 |
InChI Key |
YBLBCUQYHXAHMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)Cl |
Origin of Product |
United States |
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